molecular formula C16H26BrClN2O3 B13791152 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride CAS No. 97646-41-8

3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride

Cat. No.: B13791152
CAS No.: 97646-41-8
M. Wt: 409.7 g/mol
InChI Key: OVNREMZXZUROLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of bromine, diethylamino, ethoxy, and acetanilide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the bromination of a suitable aromatic precursor, followed by the introduction of the diethylamino and ethoxy groups through nucleophilic substitution reactions. The final step involves the acetylation of the amine group to form the acetanilide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(2-(diethylamino)ethoxy)benzaldehyde
  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
  • 3-Bromo-4-butoxy-5-methoxybenzaldehyde

Uniqueness

3-Bromo-4-(2-(diethylamino)ethoxy)-5-ethoxyacetanilide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it valuable for specific research or industrial purposes.

Properties

CAS No.

97646-41-8

Molecular Formula

C16H26BrClN2O3

Molecular Weight

409.7 g/mol

IUPAC Name

2-(4-acetamido-2-bromo-6-ethoxyphenoxy)ethyl-diethylazanium;chloride

InChI

InChI=1S/C16H25BrN2O3.ClH/c1-5-19(6-2)8-9-22-16-14(17)10-13(18-12(4)20)11-15(16)21-7-3;/h10-11H,5-9H2,1-4H3,(H,18,20);1H

InChI Key

OVNREMZXZUROLM-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC1=C(C=C(C=C1Br)NC(=O)C)OCC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.